molecular formula C17H17ClN2O2S B2795414 1-(3-chlorobenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole CAS No. 886905-78-8

1-(3-chlorobenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole

Cat. No.: B2795414
CAS No.: 886905-78-8
M. Wt: 348.85
InChI Key: CLVQXNHWMDCYCQ-UHFFFAOYSA-N
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Description

1-(3-chlorobenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole is a synthetic compound belonging to the benzimidazole class Benzimidazoles are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science

Preparation Methods

The synthesis of 1-(3-chlorobenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the benzimidazole core: This can be achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Introduction of the 3-chlorobenzyl group: This step involves the alkylation of the benzimidazole core with 3-chlorobenzyl chloride in the presence of a base such as potassium carbonate.

    Attachment of the propylsulfonyl group: The final step involves the sulfonylation of the benzimidazole derivative with propylsulfonyl chloride in the presence of a base like triethylamine.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-(3-chlorobenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a thiol or sulfide.

    Substitution: The benzimidazole core can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Benzimidazole derivatives are known for their antimicrobial, antiviral, and anticancer activities. This compound may be investigated for similar biological activities.

    Medicine: The compound could be explored for its potential therapeutic effects, such as anti-inflammatory or antitumor properties.

    Industry: It may find applications in the development of new materials, such as polymers or catalysts, due to its unique structural features.

Mechanism of Action

The mechanism of action of 1-(3-chlorobenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole is not well-documented. based on the known activities of benzimidazole derivatives, it may exert its effects through interactions with specific molecular targets, such as enzymes or receptors. These interactions can lead to the modulation of various biochemical pathways, resulting in the observed biological activities.

Comparison with Similar Compounds

1-(3-chlorobenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole can be compared with other benzimidazole derivatives, such as:

    1-(3-chlorobenzyl)-2-methyl-1H-benzo[d]imidazole: This compound features a methyl group instead of a propylsulfonyl group, which may result in different biological activities and properties.

    1-(3-chlorobenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole: The presence of a methylsulfonyl group instead of a propylsulfonyl group may affect the compound’s solubility and reactivity.

    1-(3-chlorobenzyl)-2-(ethylsulfonyl)-1H-benzo[d]imidazole: The ethylsulfonyl group may impart different steric and electronic effects compared to the propylsulfonyl group.

Biological Activity

1-(3-Chlorobenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole is a synthetic compound belonging to the benzimidazole class, known for its diverse biological activities. This compound features a 3-chlorobenzyl group and a propylsulfonyl moiety, which may enhance its therapeutic potential. The benzimidazole derivatives have been extensively studied for their applications in medicinal chemistry, particularly in the development of antimicrobial, anti-inflammatory, and anticancer agents.

Chemical Structure

The structural formula of this compound can be represented as follows:

C15H16ClN2O2S\text{C}_{15}\text{H}_{16}\text{ClN}_2\text{O}_2\text{S}

This structure highlights the arrangement of atoms within the molecule, indicating the functional groups that contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Benzimidazole Core : This is achieved by condensing o-phenylenediamine with a carboxylic acid derivative under acidic conditions.
  • Introduction of the 3-Chlorobenzyl Group : This is done through nucleophilic substitution using 3-chlorobenzyl chloride.
  • Addition of the Propylsulfonyl Group : This involves reacting the intermediate with propylsulfonyl chloride in the presence of a base such as triethylamine.

Antimicrobial Activity

Benzimidazole derivatives, including this compound, have shown significant antimicrobial activity against various pathogens. Studies indicate that compounds with similar structures exhibit activity against bacteria such as Staphylococcus aureus (including MRSA), Escherichia coli, and fungi like Candida albicans.

Compound Target Pathogen Minimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus< 10 µg/mL
Similar Benzimidazole DerivativeCandida albicans< 5 µg/mL

The mechanism through which this compound exhibits its biological effects may involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or metabolic pathways.
  • Receptor Interaction : It may interact with cellular receptors, modulating various biological responses.

Study on Antimicrobial Efficacy

In a recent study, various benzimidazole derivatives were tested for their antimicrobial properties. Among them, this compound demonstrated potent activity against both gram-positive and gram-negative bacteria. The study highlighted its potential as a lead compound for developing new antimicrobial agents.

Anti-inflammatory Properties

Another investigation focused on the anti-inflammatory effects of benzimidazole derivatives. Results indicated that compounds similar to this compound significantly reduced inflammatory markers in vitro and in vivo models, suggesting its therapeutic potential in treating inflammatory diseases.

Properties

IUPAC Name

1-[(3-chlorophenyl)methyl]-2-propylsulfonylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O2S/c1-2-10-23(21,22)17-19-15-8-3-4-9-16(15)20(17)12-13-6-5-7-14(18)11-13/h3-9,11H,2,10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLVQXNHWMDCYCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)C1=NC2=CC=CC=C2N1CC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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